![molecular formula C19H19FN2O3 B3007808 methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448050-12-1](/img/structure/B3007808.png)
methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, they discuss related isoquinoline derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives typically involves multi-step reactions starting from basic aromatic or aliphatic compounds. For instance, the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline involves acylation, cyclization, amination, and reduction steps . Similarly, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles is achieved by reacting cyclohexanone derivatives with cyanothioacetamide . These methods suggest that the synthesis of the compound of interest may also involve such steps, tailored to introduce the specific fluorophenylacetamido group at the appropriate position on the isoquinoline scaffold.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is often confirmed using X-ray diffraction methods, as seen in the studies of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These analyses provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The fluorophenyl group in the compound of interest is likely to influence the electronic distribution and steric hindrance, which could be elucidated by similar structural analysis.
Chemical Reactions Analysis
Isoquinoline derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for the compound of interest, but they do describe the reactivity of similar molecules. For example, the presence of ester, ketone, and amide functionalities in these compounds suggests that they could undergo hydrolysis, reduction, or nucleophilic substitution reactions . The fluorine atom in the compound of interest could also affect its reactivity, potentially making it more susceptible to nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl, acetyl, or thioxo groups can alter these properties significantly . The fluorophenylacetamido group in the compound of interest is expected to contribute to its physical properties, potentially increasing its lipophilicity and affecting its pharmacokinetic profile if it were to be used as a drug.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing dihydroisoquinoline derivatives and related compounds. For example, Al-Masoudi et al. (2003) described the synthesis of quinolone derivatives through reactions involving chloro-fluoroquinolines, leading to compounds with potential applications in medicinal chemistry (Al-Masoudi, 2003). Similarly, Rudenko et al. (2013) reported on the synthesis and crystal structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, highlighting the structural aspects crucial for further application in drug design (Rudenko et al., 2013).
Antibacterial Applications
The novel antibacterial activities of dihydroquinolines and similar compounds have been explored, indicating their potential as antibacterial agents. Kuramoto et al. (2003) discovered compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than some existing antibiotics, which demonstrates the therapeutic potential of dihydroisoquinoline derivatives in combating resistant bacterial strains (Kuramoto et al., 2003).
Anticancer Activity
Research into the anticancer properties of compounds related to dihydroisoquinolines has also been conducted. Sayed et al. (2022) synthesized tetrahydroisoquinoline derivatives bearing a nitrophenyl group and evaluated their anticancer activity, with some compounds showing moderate to strong activity against pancreatic cancer and lung carcinoma cell lines, indicating potential for development into cancer therapeutics (Sayed et al., 2022).
Molecular Docking and Biological Evaluation
Molecular docking studies and biological evaluations are essential in understanding the interaction of these compounds with biological targets and their efficacy. For example, Sapariya et al. (2017) conducted an in silico molecular docking study along with in vitro antibacterial, antitubercular, and antimalarial evaluations of polyhydroquinoline scaffolds, providing insights into their potential biomedical applications (Sapariya et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 7-[[2-(4-fluorophenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-19(24)22-9-8-14-4-7-17(11-15(14)12-22)21-18(23)10-13-2-5-16(20)6-3-13/h2-7,11H,8-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBOZWWJJHAKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.